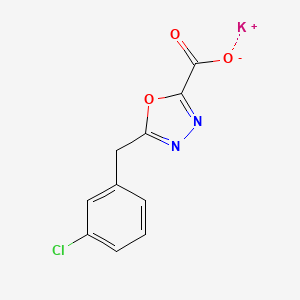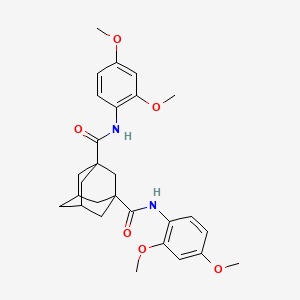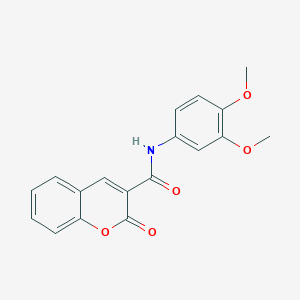
Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are of interest due to their potential biological activities and their use in various chemical reactions. The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The presence of the chlorobenzyl group suggests potential reactivity and interaction with various chemical agents.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles can be achieved through various methods. One such method involves the reaction of 2-chloro derivatives with amines or hydrazines to prepare 2-amino- and 2-hydrazino-5-(3 or 4-pyridyl)-1,3,4-oxadiazoles. These compounds can further react with carbon disulphide and alcoholic potassium hydroxide to yield 1,2,4-triazole derivatives . Another approach for synthesizing 1,2,4-oxadiazoles is the one-pot condensation of carboxylic acid esters and amidoximes in the presence of potassium carbonate, which yields mono-, bis-, and tris-oxadiazoles in moderate to excellent yields .
Molecular Structure Analysis
The molecular structure of related 1,2,4-oxadiazole compounds has been determined using single-crystal X-ray analysis. For example, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of related compounds, has been elucidated, revealing a triclinic crystal system with specific bond angles and distances . This information is crucial for understanding the reactivity and interaction of the oxadiazole ring with other molecules.
Chemical Reactions Analysis
1,3,4-oxadiazoles can participate in various chemical reactions due to their reactive nature. The presence of the oxadiazole ring allows for interactions with amines, hydrazines, and other nucleophilic agents, leading to the formation of new compounds with potential biological activity . The reactivity of the chlorobenzyl group in Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate can also be explored in different chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles are influenced by their molecular structure. The crystallography of related compounds provides insights into their stability, solubility, and potential intermolecular interactions. For instance, the coordination of potassium ions in a complex with a related compound shows a distorted square-bipyramidal geometry, which could affect the solubility and reactivity of the compound . The hydrogen bonding network and the presence of water molecules in the crystal structure can also impact the physical properties of these compounds.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Antimicrobial Activity : The synthesis of novel 5-aryl-1,3,4-oxadiazole derivatives, including structures similar to Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate, has been explored for their antimicrobial properties. Ates et al. (1998) synthesized a series of these derivatives, finding weak activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating a potential application in developing antimicrobial agents (Ates et al., 1998).
Cytotoxic Activity : Research into the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles from carboxylic acid esters and arylamidoximes under solvent-free conditions by Barros et al. (2014) revealed the antiproliferative activities of these compounds against human cell lines, suggesting their potential in cancer research (Barros et al., 2014).
Material Science and Energetic Materials
Energetic Materials : The energetic potential of 1,2,4-oxadiazole derivatives has been studied by Yan et al. (2017), who synthesized a series of energetic compounds derived from 1,2,4-oxadiazole, demonstrating their high detonation performances and potential as primary explosives. This research highlights the application of Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate related compounds in the development of new energetic materials (Yan et al., 2017).
Synthesis Techniques and Methodologies
Synthesis Methodologies : The study by Rostamizadeh et al. (2010) on the clean one-pot synthesis of 1,2,4-oxadiazoles under solvent-free conditions using microwave irradiation and potassium fluoride as a catalyst provides insights into efficient synthesis methods for compounds including Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate, emphasizing the advantages of using potassium fluoride as a solid support (Rostamizadeh et al., 2010).
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It also includes recommendations for safe handling and storage of the compound.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or ways that the compound’s synthesis could be improved.
Propiedades
IUPAC Name |
potassium;5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3.K/c11-7-3-1-2-6(4-7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLMCKOYQSRWTL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN=C(O2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClKN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2517178.png)



![2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2517183.png)
![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)
![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)



![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)
